molecular formula C22H24F3NO2S B2392539 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797223-81-4

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2392539
CAS No.: 1797223-81-4
M. Wt: 423.49
InChI Key: SNDQNHCKDGNJHO-UHFFFAOYSA-N
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Description

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H24F3NO2S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches

Research efforts have been focused on developing efficient synthetic routes for complex molecules, including those with tetrahydro-2H-pyran and trifluoromethyl phenyl moieties. For instance, novel synthetic methodologies have been reported for generating compounds with potential anti-inflammatory, anticancer, and other biological activities, emphasizing the importance of versatile synthetic strategies in accessing a broad range of functionalized molecules for further evaluation in various biological contexts (Küçükgüzel et al., 2013).

Characterization Techniques

The characterization of such complex molecules typically involves a combination of spectral methods, ensuring the accurate determination of their structures. These methodologies are crucial for confirming the identity and purity of synthesized compounds before biological evaluation (Gennari et al., 2008).

Biological Activity and Applications

Antimicrobial Properties

Some derivatives of complex molecules with pyran and phenyl moieties have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. Such studies are pivotal for discovering novel compounds that could be effective against resistant strains of bacteria and fungi, contributing to the ongoing efforts to combat antimicrobial resistance (Abunada et al., 2008).

Anti-inflammatory and Analgesic Activities

The evaluation of novel compounds for anti-inflammatory and analgesic activities is a crucial area of research in medicinal chemistry. Studies have shown that certain derivatives can exhibit significant biological activities, highlighting the potential for developing new therapeutic agents that could offer improved safety and efficacy profiles for treating conditions associated with inflammation and pain (Küçükgüzel et al., 2013).

Anticancer Applications

Research into the anticancer properties of novel compounds is essential for identifying new therapeutic options for various types of cancer. The synthesis and characterization of molecules with specific structural features, such as those found in N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, can lead to the discovery of compounds with potent anticancer activities, contributing to the development of new anticancer drugs (Asegbeloyin et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating our physiology, mood, and everyday experience. The activation of CB2 receptors is associated with anti-inflammatory and analgesic effects .

Mode of Action

This compound acts as a selective CB2 receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB2 receptor, activating it. This activation leads to a series of events within the cell that results in therapeutic effects, such as pain relief .

Biochemical Pathways

The activation of the CB2 receptor triggers a cascade of biochemical reactions. These reactions involve various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. These pathways play a key role in the anti-inflammatory and analgesic effects observed .

Pharmacokinetics

The compound has been found to have an oral ed50 of 01 mg/kg in the rat FCA model of inflammatory pain , suggesting good bioavailability.

Result of Action

The activation of the CB2 receptor by this compound results in anti-inflammatory and analgesic effects . This makes it a promising potential therapeutic agent for the treatment of conditions like inflammatory and neuropathic pain .

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO2S/c23-22(24,25)18-9-6-17(7-10-18)8-11-20(27)26-16-21(12-14-28-15-13-21)29-19-4-2-1-3-5-19/h1-7,9-10H,8,11-16H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDQNHCKDGNJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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